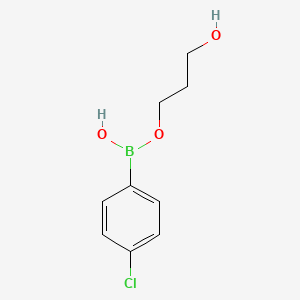
3-Hydroxypropyl hydrogen (4-chlorophenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenylboronic acid propanediol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Chlorophenylboronic acid propanediol ester typically involves the reaction of 4-chlorophenylboronic acid with propanediol. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-Chlorophenylboronic acid propanediol ester is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenylboronic acid propanediol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Palladium catalysts are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Chlorophenylboronic acid propanediol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chlorophenylboronic acid propanediol ester involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic ester, which enhance its reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- Pinacol boronic esters
Uniqueness
4-Chlorophenylboronic acid propanediol ester is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C9H12BClO3 |
|---|---|
Molekulargewicht |
214.45 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-2-8(3-5-9)10(13)14-7-1-6-12/h2-5,12-13H,1,6-7H2 |
InChI-Schlüssel |
VZICGCSIKKNDRM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Cl)(O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















